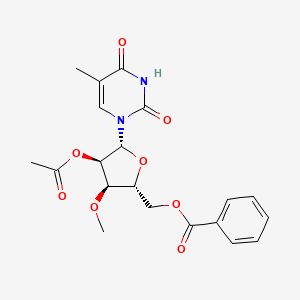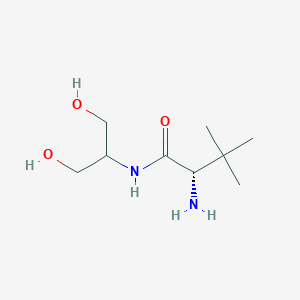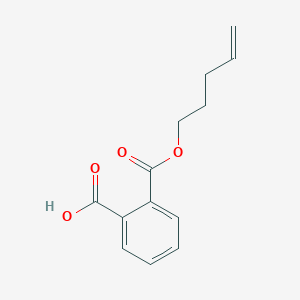
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl typically involves a multi-step process that includes the following key steps:
Formation of the Ribf2Ac3Me(b) Moiety:
Attachment of the Bz(-5) Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, which requires a Lewis acid catalyst such as aluminum chloride.
Coupling with Thymin-1-yl: The final step involves the coupling of the protected ribose derivative with thymine through a glycosylation reaction, typically using a strong acid catalyst like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in DNA and RNA analogs, which can be used in genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, influencing their structure and function. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl can be compared with other similar compounds, such as:
Bz(-5)Ribf2Ac3Me(b)-uracil-1-yl: Similar structure but with uracil instead of thymine, leading to different biological activities.
Bz(-5)Ribf2Ac3Me(b)-cytosin-1-yl: Contains cytosine, which can result in different interactions with nucleic acids.
Bz(-5)Ribf2Ac3Me(b)-adenin-1-yl:
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with nucleic acids in a distinct manner, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H22N2O8 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H22N2O8/c1-11-9-22(20(26)21-17(11)24)18-16(29-12(2)23)15(27-3)14(30-18)10-28-19(25)13-7-5-4-6-8-13/h4-9,14-16,18H,10H2,1-3H3,(H,21,24,26)/t14-,15-,16-,18-/m1/s1 |
InChI-Schlüssel |
OBRBAUHBBBXCEO-YFHUEUNASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC)OC(=O)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethyl)pyrido[2,3-f]quinazoline](/img/structure/B13904898.png)
![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)



![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)

![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)


